molecular formula C23H18N2O2S B2365088 N-benzhydryl-4-(thiazol-2-yloxy)benzamide CAS No. 2034608-12-1

N-benzhydryl-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2365088
CAS No.: 2034608-12-1
M. Wt: 386.47
InChI Key: KWBWHEWRZYMJDT-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(thiazol-2-yloxy)benzamide is a versatile chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a benzhydryl group and a thiazol-2-yloxy moiety, enables diverse applications, particularly in drug discovery, material synthesis, and catalysis.

Preparation Methods

The synthesis of N-benzhydryl-4-(thiazol-2-yloxy)benzamide typically involves the coupling of benzhydryl chloride with 4-(thiazol-2-yloxy)benzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Chemical Reactions Analysis

N-benzhydryl-4-(thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazol-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-benzhydryl-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and receptors.

    Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.

Comparison with Similar Compounds

N-benzhydryl-4-(thiazol-2-yloxy)benzamide can be compared with other similar compounds, such as:

    N-benzhydryl benzamide: Lacks the thiazol-2-yloxy group, resulting in different chemical and biological properties.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar thiazole ring but differ in the substituents attached to the benzamide moiety, leading to variations in their activity and applications

This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-benzhydryl-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-22(19-11-13-20(14-12-19)27-23-24-15-16-28-23)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,21H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBWHEWRZYMJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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